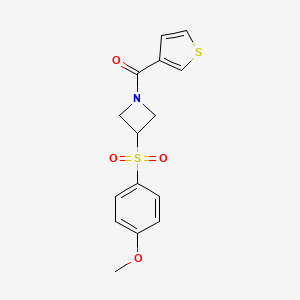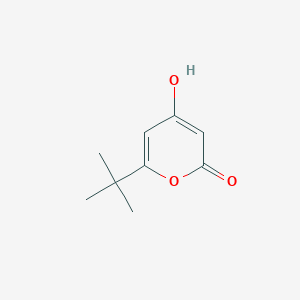
6-tert-Butyl-4-hydroxy-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-4-hydroxy-pyran-2-one is a chemical compound with the molecular formula C9H12O3. It is known for its applications in various fields, including optoelectronics and pharmaceuticals . This compound features a six-membered oxygen-containing ring, which is a characteristic structure in many biologically active molecules .
Mechanism of Action
Target of Action
It is known that this compound is an optoelectronic material intermediate capable of synthesizing oled materials .
Mode of Action
It is known to be involved in the synthesis of OLED materials, suggesting it may interact with other compounds or targets to facilitate this process .
Biochemical Pathways
As an intermediate in the synthesis of OLED materials, it likely plays a role in the chemical reactions that lead to the formation of these materials .
Result of Action
As an intermediate in the synthesis of OLED materials, its primary result of action is likely the formation of these materials .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-tert-Butyl-4-hydroxy-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of lithium diisopropylamide (LDA), followed by thermal treatment . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often employs multicomponent reactions (MCRs) due to their efficiency, atom economy, and cost-effectiveness . These reactions typically involve the combination of multiple reactants in a single step, reducing the need for extensive purification processes.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-hydroxy-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-tert-Butyl-4-hydroxy-pyran-2-one has a wide range of applications in scientific research:
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.
Industry: In industrial research, it is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-pyran-2-one
- 4-Hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
6-tert-Butyl-4-hydroxy-pyran-2-one is unique due to its specific tert-butyl and hydroxyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its stability and reactivity compared to similar compounds, making it particularly valuable in various applications .
Properties
IUPAC Name |
6-tert-butyl-4-hydroxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOVPGKVUBPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2562865.png)
![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)
![2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2562867.png)
![1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2562868.png)
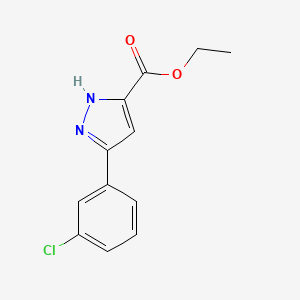
![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562875.png)
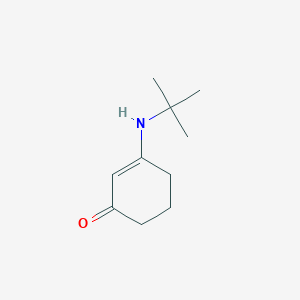
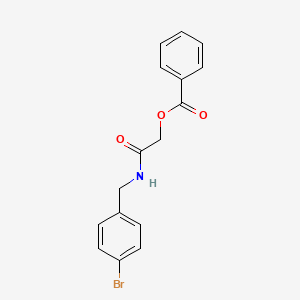
![3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2562879.png)
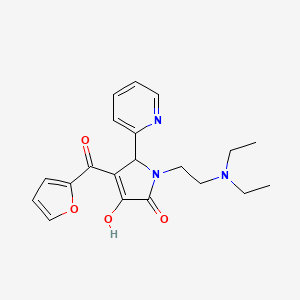
![1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2562883.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2562884.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2562885.png)
